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Compound of Interest

Compound Name: 1,3-Benzenedithiol

Cat. No.: B1198324

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,3-Benzenedithiol, a key aromatic thiol
compound, through fundamental spectroscopic techniques: Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents a
comprehensive summary of its spectral characteristics, detailed experimental protocols for data
acquisition, and a logical visualization of its molecular structure.

Molecular Structure and Overview

1,3-Benzenedithiol (CAS No. 626-04-0) is an organosulfur compound with the molecular
formula CeHeSa2. Its structure consists of a benzene ring substituted with two thiol (-SH)
functional groups at the meta positions. This arrangement confers specific chemical reactivity
and distinct spectroscopic signatures, which are critical for its identification, characterization,
and application in various scientific fields, including materials science and pharmaceutical
development.

Caption: Chemical structure of 1,3-Benzenedithiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1,3-Benzenedithiol, both *H and 3C NMR provide characteristic signals
corresponding to the aromatic protons and carbons, as well as the thiol protons.
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1H NMR Data

The *H NMR spectrum of 1,3-Benzenedithiol is characterized by signals in the aromatic region
and a distinct signal for the thiol protons. The symmetry of the molecule simplifies the aromatic
splitting pattern.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.20 t 1H H-5
~7.10 d 2H H-4, H-6
~7.05 S 1H H-2
~3.45 S 2H -SH (Thiol)

Note: Data is typically acquired in a deuterated solvent such as CDCIs or DMSO-des. Chemical
shifts can vary slightly depending on the solvent and concentration.

*C NMR Data

The 3C NMR spectrum provides insight into the carbon environment of the molecule. Due to
symmetry, four distinct signals are expected for the benzene ring carbons.

Chemical Shift (8) ppm Assighment
~132.0 C1,C3
~129.5 C5

~125.0 C4, C6
~122.0 C2

Note: Data is typically acquired in a deuterated solvent such as CDCIs or DMSO-de.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining NMR spectra of 1,3-Benzenedithiol is as follows:
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To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Benzenedithiol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198324#spectroscopic-analysis-of-1-3-
benzenedithiol-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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